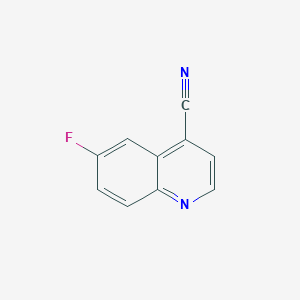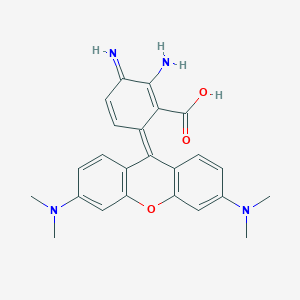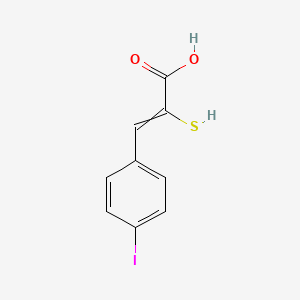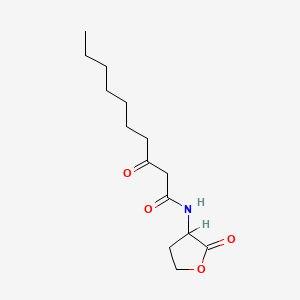
6-Fluoroquinoline-4-carbonitrile
概要
説明
6-Fluoroquinoline-4-carbonitrile is an organic chemical compound belonging to the quinoline family of compounds. It has a molecular weight of 172.16 g/mol .
Synthesis Analysis
The synthesis of this compound and its structural analogues has been reviewed in the literature . Synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into 1–8 positions or by means of annelation have been discussed .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H5FN2 .科学的研究の応用
Synthesis of Antimicrobial Agents
- Application : 6-Fluoroquinoline-4-carbonitrile derivatives have been synthesized for use as antimicrobial agents. These compounds have shown efficacy against various bacterial and fungal species.
- Reference : Shah & Raj (2015).
Cancer Treatment Research
- Application : Derivatives of this compound have been explored for their potential as inhibitors in cancer treatment, specifically targeting epidermal growth factor receptor (EGFR) and HER-2 kinases.
- Reference : Wissner et al. (2003).
Development of Chemosensors
- Application : this compound derivatives have been used in the development of chemosensors, particularly for the detection of toxic metal ions like Pd2+.
- Reference : Shally et al. (2020).
Fluorescent Material Research
- Application : Novel derivatives of this compound exhibit tunable solid-state emissions, making them suitable for applications in fluorescent materials and encryption technologies.
- Reference : Zhang et al. (2021).
Chemical Reactivity Studies
- Application : The reactivity of this compound derivatives has been studied, leading to the development of various heterocyclic systems, relevant in chemical synthesis and pharmacological applications.
- Reference : Ibrahim & El-Gohary (2016).
Anti-inflammatory Research
- Application : Research on this compound derivatives has led to the discovery of inhibitors for Tpl2 kinase and TNF-alpha, offering potential for anti-inflammatory treatments.
- Reference : Green et al. (2007).
Antimicrobial Activity Research
- Application : Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities, contributing to the development of new antimicrobial agents.
- Reference : Elkholy & Morsy (2006).
Antitumor Activity Research
- Application : Studies on this compound derivatives have revealed significant antitumor activities, aiding in the development of new cancer therapies.
- Reference : El-Agrody et al. (2012).
作用機序
Target of Action
6-Fluoroquinoline-4-carbonitrile (6FQ4CN) is an organic chemical compound belonging to the quinoline family of compounds. The primary targets of this compound are bacterial DNA-gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound interacts with its targets by inhibiting bacterial DNA-gyrase . This inhibition blocks bacterial DNA supercoiling, which is a crucial step in DNA replication . As a result, the bacteria’s ability to reproduce is hindered, leading to its eventual death .
Pharmacokinetics
This property, along with their high level of antibacterial activity, makes them effective in clinical treatment of infections .
Result of Action
The primary result of 6FQ4CN’s action is the inhibition of bacterial growth and reproduction. By blocking the function of DNA-gyrase and topoisomerase IV, the compound prevents the bacteria from replicating their DNA, leading to their death .
Action Environment
The action, efficacy, and stability of 6FQ4CN can be influenced by various environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be influenced by factors such as pH levels, temperature, and the presence of other substances .
Safety and Hazards
生化学分析
Biochemical Properties
6-Fluoroquinoline-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. Additionally, this compound forms complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
This compound exhibits profound effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cytotoxicity in carcinoma cell lines, leading to apoptotic DNA fragmentation . This compound also affects cell cycle regulation and can inhibit the proliferation of cancer cells by targeting specific signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA supercoiling and replication . This compound also interacts with various proteins and enzymes, modulating their activity and influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of bacterial growth and prolonged cytotoxic effects on cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antibacterial activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal cellular functions . Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and alter metabolite levels, influencing its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can impact its efficacy and toxicity, as well as its ability to reach target sites.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its biochemical effects .
特性
IUPAC Name |
6-fluoroquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2/c11-8-1-2-10-9(5-8)7(6-12)3-4-13-10/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISPDNBWYNRPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-oxo-4-(trifluoromethyl)chromen-7-yl] Heptanoate](/img/structure/B3039168.png)


![(1R,2S,9S)-(+)-11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B3039173.png)

![[(2S,5R,6R,7R,10S,12R,13S)-5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate](/img/structure/B3039175.png)
![N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B3039177.png)




![6-[4-(Dimethylamino)phenacyl]phenanthridine](/img/structure/B3039183.png)